N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-甲基-N-(吡啶-3-基甲基)-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a novel class of M4 positive allosteric modulators . It has been studied for its potential in modulating the muscarinic 4 (M4) receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored by techniques such as thin layer chromatography (TLC) .科学研究应用
衍生物的合成和表征该化合物已被用于合成和表征各种新的化学实体。例如,Hassan、Hafez 和 Osman (2014) 描述了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺的合成,展示了其作为创建吡唑并[1,5-a]嘧啶衍生物的前体的潜力,这些衍生物对艾氏腹水癌 (EAC) 细胞具有体外细胞毒活性 (Hassan, Hafez, & Osman, 2014)。这项研究突出了该化合物在药物化学中的相关性,尤其是在癌症治疗药物的设计中。
抗菌和抗炎活性该化合物的衍生物还因其抗菌和抗炎特性而受到研究。Abu-Hashem、Al-Hussain 和 Zaki (2020) 合成了新型衍生物,并评估了它们作为环氧合酶抑制剂以及它们镇痛和抗炎活性的功效。他们的研究结果表明,某些衍生物对 COX-2 选择性表现出显着的抑制活性,具有显着的镇痛和抗炎作用 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。此类研究对于开发针对疼痛和炎症的新型治疗剂至关重要。
抗结核活性针对结核病 (TB) 治疗的新型治疗剂的探索也纳入了该化合物。例如,已经设计并合成了衍生自基础化合物的杂环化合物,以研究它们对结核分枝杆菌的活性。这些衍生物的开发标志着一种对抗结核病的创新方法,结核病仍然是一个重大的全球健康挑战 (Jeankumar 等,2013)。
抗癌研究N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-甲基-N-(吡啶-3-基甲基)-1H-吡唑-3-甲酰胺的衍生物在其抗癌研究中的潜力仍在继续,它们已被合成并评估了针对各种人类癌细胞系的细胞毒活性。Hassan、Hafez、Osman 和 Ali (2015) 进行的研究等提供了对开发有效抗癌剂所需的构效关系的见解,为未来的药物发现工作奠定了基础 (Hassan, Hafez, Osman, & Ali, 2015)。
作用机制
属性
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(22-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-24(2)23-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFWHSRZQVSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。